molecular formula C9H12N2O B1352538 3-Anilinopropanamide CAS No. 21017-47-0

3-Anilinopropanamide

Cat. No. B1352538
CAS RN: 21017-47-0
M. Wt: 164.2 g/mol
InChI Key: BNXCBLMAWSXTKD-UHFFFAOYSA-N
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Description

3-Anilinopropanamide is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.204 . It is used for proteomics research .


Synthesis Analysis

Substituted 3-anilinopropanamides were converted to N-benzyl derivatives via an uncatalyzed amine exchange reaction with benzylamine in up to 41% yield . Unprotected aniline nitrogen had been observed to inhibit facile cyclization. An attempt was therefore made to protect the N by acetylation prior to cyclization .


Molecular Structure Analysis

The molecular structure of 3-Anilinopropanamide is represented by the formula C9H12N2O .


Chemical Reactions Analysis

In the synthesis process, substituted 3-anilinopropanamides were converted to N-benzyl derivatives via an uncatalyzed amine exchange reaction with benzylamine . Unprotected aniline nitrogen had been observed to inhibit facile cyclization .


Physical And Chemical Properties Analysis

3-Anilinopropanamide is a powder that should be stored at room temperature . Its melting point is 55-56°C .

Scientific Research Applications

  • Synthesis and Cyclization : 3-Anilinopropanamide derivatives have been synthesized and converted to N-benzyl derivatives. These derivatives have been observed to undergo facile cyclization to produce 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines, which have potential applications in various chemical processes (Nnamonu, Agwada, & Nwadinigwe, 2013).

  • Urease Inhibition and Treatment of Helicobacter pylori Infection : Aniline-containing hydroxamic acids, which include variants of 3-Anilinopropanamide, have been designed and synthesized as potent urease inhibitors. These compounds have shown promise in treating gastritis and gastric ulcers caused by Helicobacter pylori, demonstrating significant urease inhibition and potential for clinical application (Liu et al., 2018).

  • Neurotherapeutic Potential : Anilino enaminones, related to 3-Anilinopropanamide, have been explored as potential neurotherapeutic compounds, particularly as anticonvulsants. These compounds have been tested for their effects on neuronal activity, showing potential for clinical use as anticonvulsants in treating epileptic seizures (Heinbockel, Wang, & Jackson-Ayotunde, 2014).

  • Inhibitors of Pyruvate Dehydrogenase Kinase : Anilides of 3-Anilinopropanamide have been optimized as inhibitors of pyruvate dehydrogenase kinase (PDHK). These inhibitors have shown potential in enhancing the oxidation of lactate in human fibroblasts, indicating their utility in conditions involving inappropriate blood lactate elevation (Bebernitz et al., 2000).

  • Investigation in Organic Chemistry Reactions : Research involving 3-Anilinopropanamide has led to insights into reaction selectivity in organic chemistry. This knowledge contributes to the understanding of factors influencing reactivity and can aid in the development of more efficient synthetic methods (Tripathi, Regnier, Lincheneau, & Martin, 2017).

  • Development of Antimicrobial and Antioxidant Agents : Methionine-based sulphonamoyl carboxamides bearing aniline, including 3-Anilinopropanamide, have been synthesized and shown to possess significant antimicrobial and antioxidant activities. These compounds represent potential therapeutic agents in combating drug-resistant microbes and oxidative stress-related diseases (Egbujor & Okoro, 2019).

properties

IUPAC Name

3-anilinopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9(12)6-7-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXCBLMAWSXTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429267
Record name 3-anilinopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Anilinopropanamide

CAS RN

21017-47-0
Record name 3-(Phenylamino)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21017-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-anilinopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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